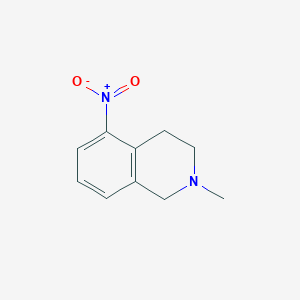
5,5-Dimethoxypent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethoxypent-1-yne is an organic compound with the molecular formula C7H12O2 It is a derivative of pentyne, characterized by the presence of two methoxy groups attached to the first carbon atom and a triple bond between the fourth and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethoxypent-1-yne can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound through methoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethoxypent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxypent-1-yne involves its interaction with various molecular targets. The methoxy groups and the triple bond play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of new bonds and subsequent reactions. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-2-pentyne: Similar structure but with the triple bond at a different position.
1,1-Dimethoxy-3-pentyne: Another isomer with the triple bond at the third carbon.
1,1-Dimethoxy-5-pentyne: Isomer with the triple bond at the fifth carbon.
Uniqueness
5,5-Dimethoxypent-1-yne is unique due to the specific positioning of the methoxy groups and the triple bond. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5,5-dimethoxypent-1-yne |
InChI |
InChI=1S/C7H12O2/c1-4-5-6-7(8-2)9-3/h1,7H,5-6H2,2-3H3 |
InChI Key |
MEDHMPCCHDGXIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC#C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-2,3,9,10a-tetrahydrobenzo [b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B8524645.png)
![Methyl [5-(4-methoxybenzoyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B8524650.png)







![Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester](/img/structure/B8524693.png)

![Benzyl [trans-4-(hydrazinocarbonyl)cyclohexyl]carbamate](/img/structure/B8524717.png)

